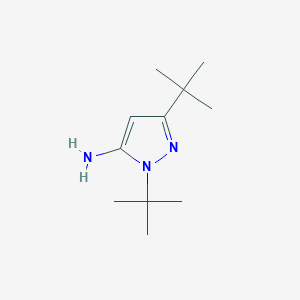
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide: is utilized in proteomics research to study protein expression, modification, and interaction. Its unique structure allows it to bind with specific proteins, aiding in the identification and quantification of proteins within a complex biological sample .
Drug Discovery
This compound may serve as a lead structure in drug discovery, particularly in the development of new therapeutic agents. Its molecular framework could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications .
Chemical Synthesis
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile reagent for constructing diverse chemical entities .
Biological Marker Development
Due to its distinctive chemical signature, this compound could be developed into a biological marker. It could be used to track physiological changes or the progression of certain diseases by monitoring its presence or absence in biological samples .
Analytical Chemistry
In analytical chemistry, this compound’s unique properties can be exploited for the development of new analytical methods. It could be used as a standard or a reagent in chromatographic techniques or mass spectrometry to detect, identify, and quantify other compounds .
Material Science
The compound’s structure suggests potential applications in material science, such as the development of novel polymers or coatings. Its molecular backbone could impart specific characteristics to materials, such as increased durability or chemical resistance .
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(14)13(16)15(2)7-10-8-17-11-5-3-4-6-12(11)18-10/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDVHJYLVYNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1COC2=CC=CC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)


![(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine](/img/structure/B1462488.png)


![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)

![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)




